molecular formula C24H28N4O2S B11211666 N-(4-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide

N-(4-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide

Cat. No.: B11211666
M. Wt: 436.6 g/mol
InChI Key: PGALQVPLXMPGRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide (CAS: 689265-94-9) is a structurally complex organic molecule characterized by:

  • Cyclohexanecarboxamide core: Provides conformational rigidity and influences lipophilicity .
  • 4-Methoxybenzyl group: Enhances electron-donating properties and may improve membrane permeability .

With a molecular formula of C₂₄H₂₈N₄O₂S (MW: 436.57 g/mol), this compound is strictly for research use, emphasizing its role in medicinal chemistry and drug discovery .

Properties

Molecular Formula

C24H28N4O2S

Molecular Weight

436.6 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C24H28N4O2S/c1-30-19-12-8-17(9-13-19)15-26-23(29)18-10-6-16(7-11-18)14-25-22-20-4-2-3-5-21(20)27-24(31)28-22/h2-5,8-9,12-13,16,18H,6-7,10-11,14-15H2,1H3,(H,26,29)(H2,25,27,28,31)

InChI Key

PGALQVPLXMPGRI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2CCC(CC2)CNC3=NC(=S)NC4=CC=CC=C43

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The table below highlights key structural differences and their implications:

Compound Name Key Structural Features Biological Activity/Properties Reference
Target Compound 4-Methoxybenzyl, thioxoquinazoline, cyclohexanecarboxamide Potential anticancer, enzyme inhibition (e.g., xanthine oxidase)
N-butyl-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide Butyl group instead of methoxybenzyl Reduced solubility (2.6 µg/mL at pH 7.4) due to increased hydrophobicity
4-((1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide 3-Chlorobenzyl, dioxoquinazoline Anticancer activity via kinase inhibition; higher metabolic stability
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-[(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxamide Sulfamoylphenyl group Enhanced binding to sulfa-sensitive targets (e.g., carbonic anhydrase)
N-(2-chlorophenyl)methyl-4-[(2-{[(3-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]cyclohexane-1-carboxamide Chlorophenyl, fluorobenzylthio Improved electronic properties for receptor binding; antimicrobial applications

Key Differences and Implications

Substituent Effects
  • Methoxybenzyl vs. Butyl/Phenethyl Groups: The methoxybenzyl group in the target compound enhances solubility and π-π stacking interactions compared to hydrophobic alkyl chains (e.g., butyl) .
  • Thioxo vs. Dioxo Quinazoline Cores :

    • The 2-thioxo group in the target compound may enhance hydrogen bonding with biological targets compared to dioxo derivatives, which are more electron-deficient .

Physicochemical and Pharmacokinetic Properties

Property Target Compound N-butyl Analog 3-Chlorobenzyl Analog
Molecular Weight 436.57 372.5 530.67
Solubility Moderate (predicted) Low (2.6 µg/mL) Low (hydrophobic substituents)
LogP ~3.2 (estimated) ~4.1 ~3.8
Bioavailability Moderate (methoxy enhances absorption) Low Moderate

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